Cas no 119981-03-2 (5-(Pyridin-3-yl)pent-4-yn-2-ol)

5-(Pyridin-3-yl)pent-4-yn-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-Pentyn-2-ol, 5-(3-pyridinyl)-, (±)-
- 5-(PYRIDIN-3-YL)PENT-4-YN-2-OL(WXG01691)
- 5-(PYRIDIN-3-YL)PENT-4-YN-2-OL
- SCHEMBL10397676
- 5-pyridin-3-ylpent-4-yn-2-ol
- UEA98103
- AKOS033633462
- EN300-216789
- 119981-03-2
- Z1861999163
- 5-(Pyridin-3-yl)pent-4-yn-2-ol
-
- MDL: MFCD27942123
- Inchi: InChI=1S/C10H11NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-9,12H,4H2,1H3
- InChI Key: UBUAOCPAKCPXGR-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 161.084063974Da
- Monoisotopic Mass: 161.084063974Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 33.1Ų
5-(Pyridin-3-yl)pent-4-yn-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM411933-500mg |
5-(pyridin-3-yl)pent-4-yn-2-ol |
119981-03-2 | 95%+ | 500mg |
$892 | 2022-06-14 | |
TRC | P992428-50mg |
5-(Pyridin-3-yl)pent-4-yn-2-ol |
119981-03-2 | 50mg |
$ 230.00 | 2022-06-03 | ||
Enamine | EN300-216789-0.05g |
5-(pyridin-3-yl)pent-4-yn-2-ol |
119981-03-2 | 95% | 0.05g |
$245.0 | 2023-09-16 | |
Aaron | AR01BCV0-1g |
5-(pyridin-3-yl)pent-4-yn-2-ol |
119981-03-2 | 95% | 1g |
$1479.00 | 2025-02-09 | |
Aaron | AR01BCV0-250mg |
5-(pyridin-3-yl)pent-4-yn-2-ol |
119981-03-2 | 95% | 250mg |
$746.00 | 2025-02-09 | |
Aaron | AR01BCV0-100mg |
5-(pyridin-3-yl)pent-4-yn-2-ol |
119981-03-2 | 95% | 100mg |
$529.00 | 2025-02-09 | |
1PlusChem | 1P01BCMO-5g |
5-(pyridin-3-yl)pent-4-yn-2-ol |
119981-03-2 | 95% | 5g |
$3441.00 | 2025-03-19 | |
A2B Chem LLC | AW08400-100mg |
5-(pyridin-3-yl)pent-4-yn-2-ol |
119981-03-2 | 95% | 100mg |
$421.00 | 2024-04-20 | |
A2B Chem LLC | AW08400-250mg |
5-(pyridin-3-yl)pent-4-yn-2-ol |
119981-03-2 | 95% | 250mg |
$587.00 | 2024-04-20 | |
A2B Chem LLC | AW08400-500mg |
5-(pyridin-3-yl)pent-4-yn-2-ol |
119981-03-2 | 95% | 500mg |
$903.00 | 2024-04-20 |
5-(Pyridin-3-yl)pent-4-yn-2-ol Related Literature
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
Additional information on 5-(Pyridin-3-yl)pent-4-yn-2-ol
Recent Advances in the Study of 5-(Pyridin-3-yl)pent-4-yn-2-ol (CAS: 119981-03-2) in Chemical Biology and Pharmaceutical Research
The compound 5-(Pyridin-3-yl)pent-4-yn-2-ol (CAS: 119981-03-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential therapeutic applications. The following sections provide an in-depth analysis of recent studies, focusing on the synthesis, mechanism of action, and pharmacological relevance of 5-(Pyridin-3-yl)pent-4-yn-2-ol.
Recent studies have demonstrated that 5-(Pyridin-3-yl)pent-4-yn-2-ol serves as a key intermediate in the synthesis of novel heterocyclic compounds with potential anticancer and anti-inflammatory properties. A 2023 study published in the Journal of Medicinal Chemistry reported the efficient synthesis of this compound via a palladium-catalyzed coupling reaction, yielding high purity and scalability. The study further explored its role as a building block for the development of kinase inhibitors, which are critical in targeting signaling pathways involved in cancer progression.
In addition to its synthetic utility, 5-(Pyridin-3-yl)pent-4-yn-2-ol has been investigated for its direct biological effects. A preclinical study conducted by researchers at the University of Cambridge revealed that this compound exhibits moderate inhibitory activity against certain isoforms of cytochrome P450 enzymes, suggesting its potential as a modulator of drug metabolism. These findings were corroborated by in vitro assays, which showed dose-dependent inhibition of CYP3A4, a key enzyme involved in the metabolism of many pharmaceuticals.
Another area of interest is the compound's application in click chemistry, where its alkyne moiety enables efficient conjugation with azide-containing biomolecules. A 2024 publication in Angewandte Chemie highlighted its use in the development of fluorescent probes for imaging intracellular targets. The study demonstrated that derivatives of 5-(Pyridin-3-yl)pent-4-yn-2-ol could be tailored to selectively label proteins or nucleic acids, providing a powerful tool for live-cell imaging and diagnostics.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 5-(Pyridin-3-yl)pent-4-yn-2-ol for therapeutic use. Recent pharmacokinetic studies have indicated limited oral bioavailability, prompting researchers to explore prodrug strategies or formulation enhancements. For instance, a collaborative study between academia and industry (2023) investigated the encapsulation of this compound in lipid nanoparticles, resulting in improved stability and targeted delivery to tumor tissues in murine models.
In conclusion, 5-(Pyridin-3-yl)pent-4-yn-2-ol (CAS: 119981-03-2) represents a multifaceted compound with significant potential in chemical biology and drug development. Its dual role as a synthetic intermediate and a biologically active molecule underscores its value in both academic and industrial research. Future studies should focus on addressing its pharmacokinetic limitations and expanding its applications in targeted therapy and diagnostic imaging. This brief underscores the importance of continued investment in research to unlock the full therapeutic potential of this promising compound.
119981-03-2 (5-(Pyridin-3-yl)pent-4-yn-2-ol) Related Products
- 2137078-35-2(4-(4-Nitrobenzenesulfonyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine)
- 1100785-06-5(N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide)
- 2228984-25-4(2-fluoro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol)
- 1291859-10-3(6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one)
- 1270485-02-3(5-(1-Aminoethyl)-2-fluorophenol)
- 832117-96-1(Aziridine, 2-(2-fluorophenyl)-1-[(4-nitrophenyl)sulfonyl]-, (2S)-)
- 1207013-43-1(2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide)
- 1933602-96-0(2-(2-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol)
- 2138008-09-8(N-2-(3-amino-4-bromo-1H-pyrazol-1-yl)ethyl-N-methylmethanesulfonamide)
- 1367920-58-8(3,4-dihydrospiro1,4-benzoxazine-2,1'-cyclopentane-3-one)




